7-ethyl-6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
The compound 7-ethyl-6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 371212-22-5) is a complex heterocyclic molecule featuring a tricyclic framework fused with imino, oxo, and carboxamide functionalities. Key structural elements include:
- Tricyclic core: A 14-membered ring system with fused azacycles, contributing to conformational rigidity.
- Substituents: A 2-methoxyethyl group enhances hydrophilicity, while the ethyl and methyl groups influence steric and electronic properties.
Properties
IUPAC Name |
7-ethyl-6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-4-22-14(19)12(17(24)20-7-9-26-3)10-13-16(22)21-15-11(2)6-5-8-23(15)18(13)25/h5-6,8,10,19H,4,7,9H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNIMFMRXUWIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C(=O)NCCOC)C(=O)N3C=CC=C(C3=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis include ethylamine, methoxyethylamine, and various pyrimidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1-ethyl-2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural motifs with spiro-fused benzothiazole derivatives reported in , such as 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione. Key comparisons include:
Functional Group Impact on Properties
- 2-Methoxyethyl vs. Benzothiazole : The methoxyethyl group increases solubility in polar solvents, whereas benzothiazole derivatives () exhibit π-π stacking and UV absorption properties.
- Carboxamide vs. Amide : The carboxamide in the target compound may form stronger hydrogen bonds than secondary amides, influencing aggregation or receptor affinity .
Methodological Approaches in Structural Analysis
Structural characterization of such complex molecules typically employs:
- X-ray crystallography : Tools like SHELX and SIR97 are widely used for small-molecule refinement and structure solution .
- Graph Set Analysis : Hydrogen-bonding patterns in crystals can be decoded using Etter’s formalism, aiding in predicting supramolecular assembly .
For example, the methoxyethyl substituent’s orientation in the target compound could be resolved via SHELXL refinement, while SIR97 might optimize least-squares parameters for bond-length accuracy .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | Compound (R = H) |
|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | 432.5 g/mol |
| LogP | ~1.8 (predicted) | 2.3 (measured) |
| Hydrogen Bond Donors | 2 | 3 |
Biological Activity
7-ethyl-6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity based on available research findings, synthesis methods, and potential therapeutic applications.
Structural Characteristics
The compound possesses a triazatricyclo framework characterized by multiple interconnected nitrogen atoms. This unique arrangement contributes to its diverse chemical properties and potential interactions with biological targets.
Molecular Formula and Weight
- Molecular Formula : C23H25N5O3
- Molecular Weight : 475.5 g/mol
Case Studies and Research Findings
Research into compounds with similar structures indicates promising biological activities:
Table 1: Comparative Biological Activities of Related Compounds
Synthesis Methods
The synthesis of 7-ethyl-6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca involves multi-step organic synthesis techniques:
- Formation of Triazatricyclo Framework : This step typically requires advanced synthetic techniques to ensure the integrity of the nitrogen-rich structure.
- Functional Group Modifications : Subsequent steps involve adding substituents such as methoxy and carboxamide groups to enhance biological activity.
Understanding the mechanism of action for this compound is crucial for its therapeutic application. Potential mechanisms include:
- Binding Affinity Studies : Investigating how the compound interacts with specific proteins or nucleic acids could reveal insights into its pharmacological effects.
- Cellular Pathway Interactions : Exploring how the compound influences cellular signaling pathways may elucidate its role in disease modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
